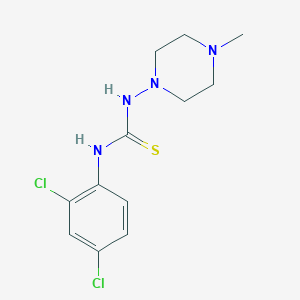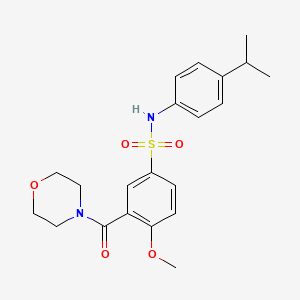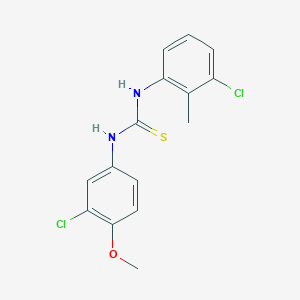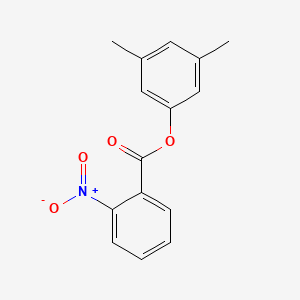
N-2-biphenylyl-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-4-chlorobenzamide, also known as BP-C1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BP-C1 is a small molecule that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties.
Mécanisme D'action
The exact mechanism of action of N-2-biphenylyl-4-chlorobenzamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, tumor growth, and fibrosis. N-2-biphenylyl-4-chlorobenzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-2-biphenylyl-4-chlorobenzamide has also been shown to activate the p53 pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-chlorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. N-2-biphenylyl-4-chlorobenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-2-biphenylyl-4-chlorobenzamide has been shown to reduce the production of collagen and fibronectin, which are involved in fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-biphenylyl-4-chlorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. N-2-biphenylyl-4-chlorobenzamide is also stable and can be easily synthesized in large quantities. However, there are some limitations to using N-2-biphenylyl-4-chlorobenzamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, the exact mechanism of action of N-2-biphenylyl-4-chlorobenzamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-2-biphenylyl-4-chlorobenzamide. One area of research is to further elucidate the mechanism of action of N-2-biphenylyl-4-chlorobenzamide. This can help to identify new therapeutic targets and improve the efficacy of N-2-biphenylyl-4-chlorobenzamide in treating various diseases. Another area of research is to explore the potential of N-2-biphenylyl-4-chlorobenzamide in combination with other drugs. Combining N-2-biphenylyl-4-chlorobenzamide with other drugs may improve its efficacy and reduce potential side effects. Additionally, more studies are needed to evaluate the safety and efficacy of N-2-biphenylyl-4-chlorobenzamide in animal models and humans.
Méthodes De Synthèse
N-2-biphenylyl-4-chlorobenzamide is synthesized through a multi-step process starting from 4-chlorobenzoic acid and biphenyl-2-amine. The first step involves the conversion of 4-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with biphenyl-2-amine in the presence of a base to yield N-2-biphenylyl-4-chlorobenzamide.
Applications De Recherche Scientifique
N-2-biphenylyl-4-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-2-biphenylyl-4-chlorobenzamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-2-biphenylyl-4-chlorobenzamide has been shown to have anti-fibrotic effects by reducing the production of collagen and fibronectin.
Propriétés
IUPAC Name |
4-chloro-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFXEXMGIVCBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-phenylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)

![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)



![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)





